- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8
Cas no 93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine)
93643-24-4 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazine
CAS No:93643-24-4
MF:C7H14N2
MW:126.199461460114
MDL:MFCD03787926
CID:803359
PubChem ID:781249
Update Time:2024-10-26
(8aS)-octahydropyrrolo[1,2-a]piperazine Chemical and Physical Properties
Names and Identifiers
-
- (S)-1,4-DIAZABICYCLO[4.3.0]NONANE
- (8aS)-octahydro-Pyrrolo[1,2-a]pyrazine
- (S)-Octahydropyrrolo[1,2-a]pyrazine
- Pyrrolo[1,2-a]pyrazine,octahydro-, (8aS)-
- (6S)-1,4-Diazabicyclo[4.3.0]nonane
- (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
- (8aS)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
- Pyrrolo[1,2-a]pyrazine, octahydro-, (S)- (ZCI)
- (8aS)-octahydropyrrolo[1,2-a]pyrazine
- (S)-Octahydro-pyrrolo[1,2-a]pyrazine
- (8aS)-octahydropyrrolo[1,2-a]piperazine
- AKOS015995208
- EN300-57837
- (S)-octahydropyrrolo[1,2-alpha]pyrazine
- J-502269
- PS-3853
- FTTATHOUSOIFOQ-ZETCQYMHSA-N
- 93643-24-4
- DTXSID30354765
- BCP27556
- (S)-1,4-Diazabicyclo[4.3.0]nonane,98+%
- MFCD03787926
- J-502512
- (6s)-1,4-diazabicyclo[4,3,0]nonane
- (S)-1,4-Diazabicyclo[4.3.0]nonane, AldrichCPR
- (8aS) -octahydropyrrolo[1,2-a]pyrazine
- SCHEMBL271886
- PYRROLO[1,2-A]PYRAZINE, OCTAHYDRO-, (8AS)-
- AC-7091
-
- MDL: MFCD03787926
- Inchi: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
- InChI Key: FTTATHOUSOIFOQ-ZETCQYMHSA-N
- SMILES: [C@H]12CNCCN1CCC2
Computed Properties
- Exact Mass: 126.11600
- Monoisotopic Mass: 126.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Flash Point: 88.833℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 15.27000
- LogP: 0.32070
(8aS)-octahydropyrrolo[1,2-a]piperazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(8aS)-octahydropyrrolo[1,2-a]piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0011-25g |
(8as)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 95% | 25g |
$2200 | 2023-09-07 | |
| TRC | D679743-10mg |
(S)-1,4-Diazabicyclo[4.3.0]nonane |
93643-24-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679743-50mg |
(S)-1,4-Diazabicyclo[4.3.0]nonane |
93643-24-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D679743-100mg |
(S)-1,4-Diazabicyclo[4.3.0]nonane |
93643-24-4 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11270-250mg |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 250mg |
¥1208.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11270-1g |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 1g |
¥3058.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11270-100mg |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 100mg |
¥728.0 | 2021-09-07 | ||
| Alichem | A099001218-1g |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 98% | 1g |
$291.50 | 2023-08-31 | |
| Chemenu | CM109115-1g |
(8aS)-octahydropyrrolo[1,2-a]piperazine |
93643-24-4 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM109115-5g |
(8aS)-octahydropyrrolo[1,2-a]piperazine |
93643-24-4 | 97% | 5g |
$825 | 2021-08-06 |
(8aS)-octahydropyrrolo[1,2-a]piperazine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, rt → reflux
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ; 1 h, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ; 1 h, rt
Reference
- Preparation of (diazabicycloalkyl)dibenzoxepines and analogs as dopamine D4 receptor antagonists, United States, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; < 10 °C; 4 h, reflux
Reference
- Compound as potassium channel modulator, China, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Reference
- Preparation of novel 6-5 membered fused azole ring derivatives as certain protein kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol ; 12 h, rt
Reference
- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
- Preparation of benzimidazole quinolinones for inhibiting a serine/threonine kinase, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, reflux
Reference
- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330
Production Method 8
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
- Preparation of benzimidazole quinolinones for inhibiting FGFR3 and treating multiple myeloma, United States, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
- Synthesis and inhibitory activity on carbonic anhydrase of some new sulpiride analogs studied by means of a new method, Journal of Medicinal Chemistry, 1986, 29(10), 1814-20
Production Method 10
Reaction Conditions
Reference
- Preparation of pyrimidine derivatives as 5-HT3 receptor antagonists having agonistic activity on 5-HT1A, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
Reference
- Preparation of piperazinylpyridine derivatives as 5-HT3 receptor antagonists, pharmaceutical compositions containing them, and their uses, Japan, , ,
Production Method 12
Reaction Conditions
Reference
- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
Reference
- Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20
(8aS)-octahydropyrrolo[1,2-a]piperazine Raw materials
- (8aS)-2-benzyloxycarbonyloctahydropyrrolo[1,2-a]pyrazine
- (8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
- Pyrrolo[1,2-a]pyrazine, octahydro-2-(phenylmethyl)-, (8aS)-
(8aS)-octahydropyrrolo[1,2-a]piperazine Preparation Products
(8aS)-octahydropyrrolo[1,2-a]piperazine Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine) Related Products
- 51102-42-2(8-Methyl-3,8-diazabicyclo[3.2.1]octane)
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- 130516-62-0(Piperazine,1-(2-pyrrolidinylmethyl)-, (S)- (9CI))
- 224309-74-4(Piperazine,1-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-)
- 88327-66-6(Pyrrolo[1,2-a]pyrazine,2-ethyloctahydro-)
- 91445-47-5(3,8-Diazabicyclo[3.2.1]octane-3-ethanamine,8-methyl-)
- 224309-72-2(Piperazine,1-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-)
- 5654-83-1(1,4-diazabicyclo[4.3.0]nonane)
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- 740787-48-8(Pyrrolo[1,2-a]pyrazine,octahydro-3-methyl-, (3R,8aS)-)
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